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Introduction: Aclerastide (NorLeu³-angiotensin(1–7)), a peptide analog of angiotensin II, was

investigated as a potential therapeutic agent for chronic wounds, particularly diabetic foot

ulcers (DFUs).[1][2] Despite showing initial promise in some preclinical models, Aclerastide
ultimately failed in Phase III clinical trials for the treatment of DFUs.[1][2] Subsequent in-depth

preclinical studies were conducted to investigate the potential mechanisms underlying this

failure. This technical guide provides a comprehensive overview of these preclinical

investigations, focusing on the experimental protocols, quantitative data, and elucidated

signaling pathways in relevant animal models.

Core Preclinical Investigation: Diabetic Wound
Healing in db/db Mice
The primary animal model utilized to re-evaluate Aclerastide's efficacy and mechanism was

the genetically diabetic db/db mouse. This model is widely used for studying delayed wound

healing as it mimics key aspects of type 2 diabetes in humans, such as obesity and

hyperglycemia.[1]

Experimental Workflow
The general workflow for the pivotal preclinical study is outlined below.
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Phase 1: Animal & Wound Preparation

Phase 2: Treatment Protocol (Started Day 1 Post-Wound)

Phase 3: Endpoint Analysis

Female db/db Mice
(BKS.Cg-Dock7m +/+ Leprdb/J)

Anesthesia
(Isoflurane)

Aseptic Surgery:
8-mm Full-Thickness

Excisional Wound (Dorsal Thorax)

Dressing Application
(Tegaderm)

Random Assignment to Groups

Topical Daily Treatment (14 days)

Group 1: Vehicle (Water) Group 2: Aclerastide
(100 µg/wound/day)

Group 3: Positive Control
(ND-336, 100 µg/wound/day)

Wound Closure Measurement
(Days 7, 10, 14)

In Vivo ROS Imaging
(L-012, Days 1 & 2)

Tissue Collection
(Days 1, 2, 7)

Active MMP Analysis
(Affinity Resin + Proteomics)

Click to download full resolution via product page

Caption: Workflow for the db/db mouse diabetic wound healing study.
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Data Presentation: Quantitative Findings
The following tables summarize the key quantitative results from the preclinical studies on

Aclerastide.

Table 1: Efficacy Assessment - Wound Closure in db/db
Mice
This table presents the percentage of wound closure at different time points for each treatment

group. Data indicates that Aclerastide did not accelerate wound healing compared to the

vehicle control.

Treatment
Group

Dose
Day 7 (%
Closure)

Day 10 (%
Closure)

Day 14 (%
Closure)

Statistical
Significanc
e (vs.
Vehicle)

Vehicle

(Water)
N/A ~40% ~60% ~75% N/A

Aclerastide 100 µ g/day ~40% ~60% ~75%

P > 0.05 (No

significant

difference)[1]

ND-336

(Control)
100 µ g/day ~55% ~80% ~95%

P = 0.008

(Day 10), P =

0.0001 (Day

14)[1]

Data are approximated from graphical representations in the source material.[1][3][4]

Table 2: Mechanistic Assessment - Reactive Oxygen
Species (ROS) and Active MMP-9 Levels
This table details the fold-change in ROS and active Matrix Metalloproteinase-9 (MMP-9) levels

following Aclerastide treatment compared to the vehicle control.
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Analyte Time Point
Fold Change
(Aclerastide vs.
Vehicle)

Statistical
Significance (P-
value)

Reactive Oxygen

Species (ROS)
Day 1 3.0-fold increase[1] < 0.05[4]

Day 2 2.4-fold increase[1] < 0.01[4]

Active MMP-9 Day 1 2.7-fold increase[1][4] < 0.05[1][4]

Day 2 2.5-fold increase[1][4] < 0.05[1][4]

Elucidated Signaling Pathway
Studies revealed that Aclerastide, as an angiotensin II analog, induces a signaling cascade

that is detrimental to wound healing in the diabetic mouse model. It elevates levels of ROS,

which in turn upregulates the expression and activity of MMP-9, a protease known to impair

wound repair when overactive.[1][2]
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Proposed Detrimental Pathway of Aclerastide in Diabetic Wounds

Aclerastide
(Angiotensin II Analog)

Increased Reactive
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Stimulates

Upregulation of
Active MMP-9

Induces Expression

Impaired Wound Healing

Contributes to
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Caption: Aclerastide's proposed mechanism of action in diabetic wounds.

Experimental Protocols
Detailed methodologies are provided for key experiments to ensure clarity and reproducibility.

Animal Model and Wound Creation
Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), with a body weight of

37.5 ± 3 g, were used.[1] Animals were confirmed to be diabetic if their blood glucose was >

250 mg/dl.[1] All studies were conducted in accordance with NIH guidelines and approved by

the Institutional Animal Care and Use Committee at the University of Notre Dame.[1]
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Wound Creation: Mice were anesthetized using isoflurane. A single 8-mm diameter, full-

thickness excisional wound was created on the shaved dorsal thorax using a biopsy punch.

[1] The wound was subsequently covered with a Tegaderm dressing.[1]

Treatment Administration
Group Allocation: One day after wound creation, animals were randomly assigned to

treatment groups (n=12-13 mice per group initially).[1][3]

Compounds: Aclerastide (NorLeu³-angiotensin(1–7)) was custom-synthesized.[1]

Administration: Wounds were treated topically once daily for 14 days. The treatments were:

Vehicle: Water[1][4]

Aclerastide: 100 µg dissolved in water, applied directly to the wound.[1][4]

Positive Control: ND-336 (an MMP-9 inhibitor) at 100 µ g/wound/day .[1][4]

In Vivo Imaging for Reactive Oxygen Species (ROS)
Procedure: On days 1 and 2 post-wounding, a subset of mice (n=3 per group per time point)

was anesthetized.[1]

Reagent: The chemiluminescent probe L-012 was injected intraperitoneally at a dose of 25

mg/kg.[1][4]

Imaging: Bioluminescence was quantified using an in vivo imaging system to measure the

levels of ROS in the wound area.[1]

Analysis of Active MMP-9
Sample Collection: Wound tissues were collected from a subset of mice on days 1 and 2.[1]

Methodology: An affinity resin that specifically binds to the active forms of MMPs was used.

[1][4] The captured active MMPs were then identified and quantified using proteomics.[1][4]

Confirmation: In-situ zymography with DQ-Gelatin was also used to confirm the increased

MMP-9 activity in aclerastide-treated wounds.[3]
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Statistical Analysis
Wound Closure: The Mann-Whitney U two-tailed test was used to determine statistical

significance between groups.[1][3][4]

ROS and MMP-9 Levels: The Student's t two-tailed test was used to compare treatment

groups to the vehicle control.[1][4]

Significance Level: A P-value of < 0.05 was considered statistically significant.[1]

Conclusion
Preclinical re-evaluation of Aclerastide in a clinically relevant db/db diabetic mouse model

demonstrated that, under a dosing regimen mimicking clinical trials, the compound does not

accelerate wound healing.[1][3] The underlying mechanism for this lack of efficacy is attributed

to a significant upregulation of reactive oxygen species and, consequently, a detrimental

increase in the activity of MMP-9 within the wound bed.[1][2] These findings suggest that the

pro-inflammatory and matrix-degrading effects induced by Aclerastide may counteract any

potential beneficial effects on cell migration and angiogenesis, leading to a net neutral or

negative impact on the healing process in diabetic wounds.[4] This case highlights the critical

importance of thoroughly understanding a drug's complete mechanism of action in relevant

animal models before advancing to late-stage clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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